molecular formula C17H18N4O. HCl B194733 Alosetron hydrochloride CAS No. 122852-69-1

Alosetron hydrochloride

Cat. No. B194733
M. Wt: 330.8 g/mol
InChI Key: FNYQZOVOVDSGJH-UHFFFAOYSA-N
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Description

Alosetron hydrochloride is a potent and selective antagonist of the serotonin 5-HT3 receptor type . It is used to treat severe, chronic irritable bowel syndrome (IBS) in women who have diarrhea as their main symptom . This medicine is only used in severe cases of IBS that have not responded to other therapy .


Synthesis Analysis

The synthesis of Alosetron involves the reaction of 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with 4-hydroxymethyl-5-methylimidazole or its protected derivative . This process is simple to carry out for large scale preparation and is industrially viable .


Molecular Structure Analysis

Alosetron is chemically designated as 2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one, monohydrochloride . It has the empirical formula: C17H18N4OHCl, representing a molecular weight of 330.8 .


Chemical Reactions Analysis

Alosetron is primarily metabolized by cytochrome P450 (CYP) 1A2, with minor contributions from CYP3A4 and CYP2C9 . It is extensively metabolized by the liver, and increased exposure to alosetron hydrochloride tablets is likely to occur in patients with hepatic impairment .


Physical And Chemical Properties Analysis

Alosetron is a white to beige solid that has a solubility of 61 mg/mL in water, 42 mg/mL in 0.1M hydrochloric acid, 0.3 mg/mL in pH 6 phosphate buffer, and <0.1 mg/mL in pH 8 phosphate buffer .

Scientific Research Applications

Pharmacological Properties

Alosetron Hydrochloride is a potent and selective 5-HT3 receptor antagonist. Its primary action is to block the actions of serotonin at 5-HT3 sites in the peripheral nervous system, particularly on enteric and nociceptive sensory neurons. This affects the regulation of visceral pain, decreases gastrointestinal contraction and motility, and decreases gastrointestinal secretions. The compound has been used to treat diarrhea-predominant irritable bowel syndrome in women (Qeios, 2020).

Synthesis

The synthesis of Alosetron Hydrochloride has been a subject of research, with methods developed from sodium methyl 2,4-dioxo-3-piperidinecarboxylate involving hydrolytic decarboxylation, condensation, cyclization, and salt formation (Wu Qiu-ye, 2007). Another synthesis method involves β alanine via a series of chemical processes including esterification, amidation, and hydrolysis, achieving an overall yield of 15.6% (Zhuang Zhihong & Li Rongdong, 2001).

Pharmacokinetics and Interactions

Clinical studies have assessed the interaction of Alosetron with other drugs, such as Alprazolam and Fluoxetine. Studies indicated that there was no effect of Alosetron on the pharmacokinetics of Alprazolam, suggesting that both drugs can be coadministered without the need for dosage adjustment (D. D'Souza et al., 2001). Similarly, there was no clinically significant effect of Alosetron on the pharmacokinetics of Fluoxetine (D. D'Souza et al., 2001).

Impact on Irritable Bowel Syndrome

Alosetron has been extensively studied for its efficacy in treating irritable bowel syndrome (IBS). Studies have demonstrated its positive impact on global symptoms, pain, and discomfort in non-constipated IBS female patients (F. Cremonini, S. Delgado-Aros, & M. Camilleri, 2003). It also showed improvement in health-related quality of life for women with diarrhea-predominant IBS (M. Watson et al., 2001).

Clinical Pharmacology

Alosetron's clinical pharmacology has been extensively reviewed, demonstrating its effectiveness in increasing colonic compliance and transit time, and in increasing basal jejunal water and electrolyte absorption (M. D. Gunput, 1999).

Safety And Hazards

In rare cases, alosetron has caused severe constipation, or ischemic colitis (caused by reduced blood flow to the intestines) . Serious or fatal side effects on the stomach and intestines have occurred in some people taking alosetron . It should be used only by women with severe irritable bowel syndrome and diarrhea as the main symptom .

Future Directions

Alosetron is not a cure for irritable bowel syndrome. After you stop taking alosetron, your symptoms may return within 1 week . It has not been shown to be effective in men with IBS . If you stop taking alosetron for any reason, do not start taking it again without your doctor’s advice .

properties

IUPAC Name

5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O.ClH/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;/h3-6,10H,7-9H2,1-2H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYQZOVOVDSGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044208
Record name Alosetron hydrochloride
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Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

White to beige solid with a solubility of 61 mg/ml in water, 42 mg/ml in 0.1M hydrochloric acid, 0.3 mg/ml in pH 6 phosphate buffer, and <0.1 mg/ml in pH 8 phosphate buffer /Hydrochloride/
Record name ALOSETRON HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Serotonin 5HT3-receptor antagonist /Salt not specified/, ... 5-HT3 antagonists delay colonic transit, incr colonic compliance, & incr small intestinal water absorption. ... /Salt not specified/, Alosetron (Lotronex) is a potent, highly selective 5-HT(3) antagonist. ... /Salt not specified/
Record name ALOSETRON HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Alosetron hydrochloride

CAS RN

122852-69-1
Record name Alosetron hydrochloride
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Record name Alosetron hydrochloride [USAN]
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Record name Alosetron hydrochloride
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Record name 5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride
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Record name ALOSETRON HYDROCHLORIDE
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Record name ALOSETRON HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

288-291 °C
Record name ALOSETRON HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
439
Citations
SL Lucak - Therapeutic advances in gastroenterology, 2010 - journals.sagepub.com
Irritable bowel syndrome (IBS) is a highly prevalent functional gastrointestinal disorder that causes a range of symptoms. Currently, alosetron hydrochloride (Lotronex ® ), a selective …
Number of citations: 20 journals.sagepub.com
DP Miller, T Alfredson, SF Cook, BE Sands… - The American journal of …, 2003 - Elsevier
OBJECTIVE: Alosetron hydrochloride (Lotronex), a potent selective 5-hydroxytryptamine 3 receptor antagonist, was approved in February, 2000 in the United States for the treatment of …
Number of citations: 59 www.sciencedirect.com
JE Henney - JAMA, 2000 - jamanetwork.com
The FDA has added significant new safety information to the labeling of alosetron hydrochloride (Lotronex, Glaxo Wellcome, Research Triangle Park, NC), a 5-HT 3 (serotonin) …
Number of citations: 3 jamanetwork.com
M Camilleri - Expert opinion on investigational drugs, 2000 - Taylor & Francis
… Alosetron is presented as a white, film-coated, round, biconvex tablet and the tablet core contains alosetron hydrochloride, lactose, microcrystalline cellulose, pregelatinised starch and …
Number of citations: 41 www.tandfonline.com
A Kumar, P Bhatt, N Mishra - researchgate.net
Right now, alosetron complex (Lotronex®), a specific monoamine synapse type 3 receptor rival, is that the main medicine endorsed for the treatment of extreme diarrhoea-dominating …
Number of citations: 5 www.researchgate.net
YK Kumar, KV Prakash, G Lavanya… - Journal of Applied …, 2014 - japsonline.com
… This new procedures for the spectrophotometric determination of alosetron hydrochloride … control analysis of alosetron hydrochloride in bulk and its pharmaceutical formulations. …
Number of citations: 2 japsonline.com
M Yunoos, G Saravanan, M Sowjanya… - Asian Journal of …, 2014 - indianjournals.com
… Alosetron hydrochloride is used as anti-diarrhoeal agent. It is … the estimation of Alosetron hydrochloride using double … 100.28 + 0.69 % for Alosetron hydrochloride which shows that the …
Number of citations: 1 www.indianjournals.com
M Camilleri, NJ Talley, AC Travis - Med Lett Drugs Ther, 2000 - uptodate.com
Alosetron hydrochloride is a selective 5-HT3 antagonist that has been approved for the treatment of patients with severe diarrhea-predominant irritable bowel syndrome (IBS) who failed …
Number of citations: 1 www.uptodate.com
K Kawano, T Mori, L Fu, T Ito, T Niisato… - …, 2005 - Wiley Online Library
Therapeutic use of 5‐hydroxytryptamine 3 (5‐HT 3 ) receptor antagonists for diarrhoea‐predominant irritable bowel syndrome may be accompanied by constipation. We hypothesized …
Number of citations: 17 onlinelibrary.wiley.com
DL D'Souza, DC Dimmitt, DK Robbins… - The Journal of …, 2001 - Wiley Online Library
… Lotronex® (alosetron hydrochloride) is a 5-HT3 receptor antagonist indicated for the treatment of irritable bowel syndrome (IBS) in females whose predominant bowel habit is diarrhea. …
Number of citations: 23 accp1.onlinelibrary.wiley.com

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